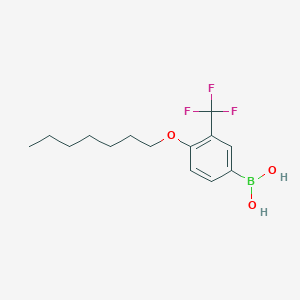

(4-Heptyloxy-3-trifluoromethylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Heptyloxy-3-trifluoromethylphenyl)boronsäure ist eine Organoborverbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen im Bereich der organischen Chemie Aufmerksamkeit erregt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Boronsäuregruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer Heptyloxygruppe und einer Trifluormethylgruppe substituiert ist. Die Kombination dieser funktionellen Gruppen verleiht der Verbindung eine ausgeprägte chemische Reaktivität und Stabilität.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Heptyloxy-3-trifluoromethylphenyl)boronsäure beinhaltet typischerweise die Borylierung eines geeigneten Arylhalogenid-Vorläufers. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, bei der ein Arylhalogenid mit einer Boronsäure oder einem Boronsäureester in Gegenwart eines Palladiumkatalysators und einer Base umgesetzt wird . Die Reaktionsbedingungen sind im Allgemeinen mild, und das Verfahren ist gegenüber verschiedenen funktionellen Gruppen tolerant, was es zu einer vielseitigen Methode zur Synthese von Arylboronsäuren macht.

Industrielle Produktionsmethoden

Die industrielle Produktion von (4-Heptyloxy-3-trifluoromethylphenyl)boronsäure kann kontinuierliche Verfahren beinhalten, um die Handhabung und Durchführung der Organolithiumchemie im großen Maßstab zu ermöglichen. Dieser Ansatz ermöglicht die effiziente Synthese von Boronsäuren mit hohem Durchsatz und minimalen Reaktionszeiten . Darüber hinaus wurden photoinduzierte Borylierungsmethoden entwickelt, die die Synthese von Boronsäuren unter metallfreien und additivfreien Bedingungen ermöglichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Heptyloxy-3-trifluoromethylphenyl)boronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Boronsäureester oder Borate zu bilden.

Reduktion: Reduktionsreaktionen können die Boronsäuregruppe in ein Boran oder Borhydrid umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Boronsäuregruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Als Nukleophile können Amine, Alkohole oder Thiole in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Boronsäureester oder Borate.

Reduktion: Borane oder Borhydride.

Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

(4-Heptyloxy-3-trifluoromethylphenyl)boronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in Suzuki-Miyaura-Kupplungsreaktionen verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Dies macht es wertvoll bei der Synthese komplexer organischer Moleküle.

Wirkmechanismus

Der Wirkmechanismus von (4-Heptyloxy-3-trifluoromethylphenyl)boronsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen bilden, wodurch sie ein potenter Inhibitor von Enzymen ist, die solche funktionellen Gruppen enthalten . Diese Wechselwirkung kann die normale Funktion des Enzyms stören, was zu seiner Hemmung führt. Zusätzlich erhöht die Trifluormethylgruppe die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann .

Wirkmechanismus

The mechanism of action of (4-Heptyloxy-3-trifluoromethylphenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups . This interaction can disrupt the normal function of the enzyme, leading to its inhibition. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (4-Methoxy-3-trifluoromethylphenyl)boronsäure

- (4-Trifluoromethoxy)phenylboronsäure

- (4-Formylphenylboronsäure)

Einzigartigkeit

(4-Heptyloxy-3-trifluoromethylphenyl)boronsäure ist aufgrund des Vorhandenseins der Heptyloxygruppe einzigartig, die eine erhöhte Hydrophobizität und das Potenzial für Wechselwirkungen mit Lipidmembranen verleiht. Dies macht es besonders nützlich in Anwendungen, bei denen die Membranpermeabilität entscheidend ist. Darüber hinaus erhöht die Trifluormethylgruppe die Stabilität und Reaktivität der Verbindung, was sie zu einem wertvollen Reagenz bei verschiedenen chemischen Umwandlungen macht.

Eigenschaften

Molekularformel |

C14H20BF3O3 |

|---|---|

Molekulargewicht |

304.11 g/mol |

IUPAC-Name |

[4-heptoxy-3-(trifluoromethyl)phenyl]boronic acid |

InChI |

InChI=1S/C14H20BF3O3/c1-2-3-4-5-6-9-21-13-8-7-11(15(19)20)10-12(13)14(16,17)18/h7-8,10,19-20H,2-6,9H2,1H3 |

InChI-Schlüssel |

LHMHITIEHJRVFO-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=C(C=C1)OCCCCCCC)C(F)(F)F)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12336395.png)

![2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B12336404.png)

![1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12336437.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12336460.png)

![5-(2-Oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12336467.png)

![Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12336468.png)